molecular formula C11H21FN2O2 B1382653 tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate CAS No. 1820575-58-3

tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate

Cat. No.: B1382653
CAS No.: 1820575-58-3
M. Wt: 232.29 g/mol
InChI Key: ZOZVFOIWQOWAES-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate is a useful research compound. Its molecular formula is C11H21FN2O2 and its molecular weight is 232.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in the pyrrolidine ring enhances its reactivity and biological interactions, making it a valuable candidate for drug development.

  • Molecular Formula : C11_{11}H21_{21}FN2_2O2_2
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 1820575-58-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The fluorinated pyrrolidine structure is believed to enhance binding affinity and selectivity towards these targets, which is crucial for its pharmacological effects .

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter degradation, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from toxic agents like amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Neuroprotective Effects

A study exploring the neuroprotective properties of related compounds demonstrated that they could reduce cell death in astrocytes induced by amyloid-beta (Aβ) toxicity. The compound M4, structurally similar to this compound, showed significant protective effects at concentrations up to 100 μM, improving cell viability and reducing inflammatory markers such as TNF-α .

Enzyme Inhibition Studies

In vitro studies have indicated that related compounds can act as dual inhibitors of β-secretase and acetylcholinesterase. For example, M4 exhibited an IC50_{50} value of 15.4 nM for β-secretase inhibition, highlighting the potential for therapeutic applications in Alzheimer's disease management .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey DifferencesBiological Activity
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate1818843-18-3Different stereochemistry at the 2-positionModerate enzyme inhibition
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamateNot specifiedDifferent stereochemistry at both positionsVariable activity
tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate169750-42-9Different position for fluorinationDistinct binding profiles

Properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)7-9-5-8(12)6-13-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZVFOIWQOWAES-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H]1C[C@@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820575-58-3
Record name tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
Reactant of Route 2
tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
Reactant of Route 3
tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
Reactant of Route 4
tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
Reactant of Route 5
tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
Reactant of Route 6
tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.